3,6-Diphenylphenanthrene-9,10-dione
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Overview
Description
3,6-Diphenylphenanthrene-9,10-dione is an organic compound with the molecular formula C26H16O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two phenyl groups attached to the 3 and 6 positions of the phenanthrene ring system, along with two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenylphenanthrene-9,10-dione typically involves the reaction of 3,6-dibromophenanthrene-9,10-dione with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an argon atmosphere using toluene as the solvent. The specific reaction conditions include the use of tetratriphenylphosphine palladium (Pd(PPh3)4) as the catalyst and potassium carbonate as the base .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diphenylphenanthrene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
3,6-Diphenylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 3,6-Diphenylphenanthrene-9,10-dione exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate with DNA, potentially affecting gene expression and protein synthesis. Additionally, its ability to undergo redox reactions makes it a useful probe for studying oxidative stress and related cellular pathways.
Comparison with Similar Compounds
9,10-Phenanthrenequinone: Similar in structure but lacks the phenyl groups at the 3 and 6 positions.
1,10-Phenanthroline-5,6-dione: Another related compound with different substitution patterns.
Uniqueness: 3,6-Diphenylphenanthrene-9,10-dione is unique due to the presence of phenyl groups at the 3 and 6 positions, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other phenanthrene derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C26H16O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,6-diphenylphenanthrene-9,10-dione |
InChI |
InChI=1S/C26H16O2/c27-25-21-13-11-19(17-7-3-1-4-8-17)15-23(21)24-16-20(12-14-22(24)26(25)28)18-9-5-2-6-10-18/h1-16H |
InChI Key |
UFODGMWGTLTNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)C4=C3C=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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